molecular formula C18H17N5O B2484450 6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2415621-88-2

6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2484450
CAS No.: 2415621-88-2
M. Wt: 319.368
InChI Key: DGMKSCMBXMYFLX-UHFFFAOYSA-N
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Description

6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyanopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps. One common method involves the reaction of 4-cyanopyridine with piperidine derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of carbon-nitrogen bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyridine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of probes for studying biological systems.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or inhibiting specific biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanopyridine: A simpler compound that shares the cyanopyridine moiety.

    Piperidine: A basic structure that forms part of the compound.

    Pyridine: Another basic structure present in the compound.

Uniqueness

6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-[4-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c19-10-15-3-6-21-18(9-15)24-13-14-4-7-23(8-5-14)17-2-1-16(11-20)12-22-17/h1-3,6,9,12,14H,4-5,7-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMKSCMBXMYFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC(=C2)C#N)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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